molecular formula C9H13N3O2 B1596762 3-Amino-2-[(2-aminoethyl)amino]benzoic acid CAS No. 394655-20-0

3-Amino-2-[(2-aminoethyl)amino]benzoic acid

Cat. No.: B1596762
CAS No.: 394655-20-0
M. Wt: 195.22 g/mol
InChI Key: SWSKNWWEQFLJIL-UHFFFAOYSA-N
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Description

3-Amino-2-[(2-aminoethyl)amino]benzoic acid (CAS: 394655-20-0) is a benzoic acid derivative with a molecular weight of 195.22 g/mol . Its structure features a benzoic acid backbone substituted with two distinct amino groups: a primary amine at position 3 and a 2-aminoethylamino group at position 2. This dual amino-functionalization confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.

Preparation Methods

Chlorination of m-Xylene

Method: Chlorination of m-xylene to generate 2-chloro-m-xylene.

Catalysts: Lewis acids such as ferric chloride, aluminum chloride, or titanium tetrachloride are employed to facilitate electrophilic substitution.

Reaction Conditions:

Parameter Typical Range Reference
Temperature 60–70°C ,
Catalyst Ferric chloride (FeCl₃), TiCl₄ ,
Chlorine feed Excess to ensure complete chlorination

Notes:
The chlorination step is critical, as regioselectivity influences subsequent oxidation and aminoalkylation steps. Excess chlorine and controlled temperature prevent over-chlorination.

Oxidation to Chlorobenzoic Acid Derivatives

Method: Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid.

Oxidants:

  • Hydrogen peroxide (H₂O₂)
  • Nitric acid (HNO₃)
  • Potassium permanganate (KMnO₄)

Catalysts:

  • Cobalt salts
  • Manganese salts
  • Sodium acetate (NaOAc)

Reaction Conditions:

Parameter Typical Range Reference
Temperature 80–100°C ,
Oxidant molar ratio 1:1.2–1.25 (substrate:oxidant)
Solvent Acetic acid

Data Table:

Step Reactants Catalyst Oxidant Temperature Yield (%)
Oxidation 2-chloro-m-xylene Co salt H₂O₂ 90°C 95.2
Oxidation Same Mn salt HNO₃ 80°C 94

Notes:
Hydrogen peroxide is preferred for its environmental friendliness and high selectivity, yielding high-purity chlorobenzoic acids suitable for aminoalkylation.

Ammoniation and Aminoalkylation

Method: Conversion of chlorobenzoic acids to amino derivatives via ammoniation.

Reagents:

  • Ammonia gas (NH₃)
  • Ammonium salts (e.g., ammonium chloride)
  • Alkali agents: Sodium carbonate (Na₂CO₃)

Reaction Conditions:

Parameter Range Reference
Temperature 120–150°C ,
Solvent DMSO, DMF, acetonitrile ,
Catalyst Copper oxide, copper salts ,
Ammoniation molar ratio 1:1.1–1.13 (acid:ammonia)

Process Summary:

  • Dissolve chlorobenzoic acid in a polar aprotic solvent (DMSO or DMF).
  • Add copper catalysts to facilitate nucleophilic substitution.
  • Introduce ammonia or ammonium salts under heating.
  • Maintain reaction at 150°C for 3–6 hours, followed by purification.

Data Table:

Step Reactants Catalyst Temperature Yield (%)
Amination Chlorobenzoic acid CuO 150°C 90–93

Notes:
The aminoalkylation step is optimized to prevent side reactions and ensure high selectivity for the aminoethyl group.

Summary of Key Data

Preparation Step Catalyst Solvent Oxidant/Reagent Temperature Typical Yield (%)
Chlorination FeCl₃, TiCl₄ N/A Cl₂ 60–70°C N/A
Oxidation Co salt, Mn salt Acetic acid H₂O₂, HNO₃ 80–100°C 94–95
Ammoniation Cu salts DMSO, DMF NH₃ 150°C 90–93

Research Findings and Innovations

Recent patents and research articles highlight advances in:

Chemical Reactions Analysis

Acid-Base Reactions

  • The benzoic acid group (–COOH\text{–COOH}) acts as a Bronsted acid, with a pKa4.2\text{p}K_a \approx 4.2 (similar to substituted benzoic acids) .

  • The aromatic amine (–NH2\text{–NH}_2) and aliphatic amine (–NH–CH2–CH2–NH2\text{–NH–CH}_2\text{–CH}_2\text{–NH}_2) act as bases, with pKa\text{p}K_a values estimated between 8–10 (typical for aryl and alkyl amines) .

Functional GroupReactivityExample ReagentsProducts
–COOHDeprotonationNaOH\text{NaOH}, NaHCO3\text{NaHCO}_3Carboxylate salt (–COO\text{–COO}^-)
–NH2_2 (aryl)ProtonationHCl\text{HCl}, H2SO4\text{H}_2\text{SO}_4Ammonium salt (–NH3+\text{–NH}_3^+)
–NH– (aliphatic)Nucleophilic substitutionCH3I\text{CH}_3\text{I}, acyl chloridesAlkylated/acylated derivatives

Oxidation and Reduction

  • Aromatic amine : Susceptible to oxidation, forming nitroso (–NO\text{–NO}) or nitro (–NO2\text{–NO}_2) derivatives under strong oxidizing conditions (KMnO4\text{KMnO}_4, H2O2\text{H}_2\text{O}_2).

  • Aliphatic amine : Oxidized to nitriles or imines via agents like NaOCl\text{NaOCl} .

  • Benzoic acid : Resistant to reduction, but the aromatic ring can undergo hydrogenation (H2/Pd\text{H}_2/\text{Pd}) to form cyclohexane derivatives.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by –NH2_2 and –NH– groups) undergoes EAS at ortho/para positions:

ReagentConditionsMajor Product
Br2\text{Br}_2FeBr3\text{FeBr}_3, 25C25^\circ \text{C}Brominated derivative
HNO3\text{HNO}_3H2SO4\text{H}_2\text{SO}_4, 0C0^\circ \text{C}Nitro derivative
SO3\text{SO}_3H2SO4\text{H}_2\text{SO}_4, heatSulfonated derivative

Amide Bond Formation

The aliphatic amine reacts with acyl chlorides (RCOCl\text{RCOCl}) or anhydrides to form amides:

–NH–CH2–CH2–NH2+RCOCl–NH–CH2–CH2–NHCOR+HCl\text{–NH–CH}_2\text{–CH}_2\text{–NH}_2 + \text{RCOCl} \rightarrow \text{–NH–CH}_2\text{–CH}_2\text{–NHCOR} + \text{HCl}

This reaction is critical for synthesizing peptide-like derivatives .

Chelation with Metal Ions

The compound acts as a polydentate ligand, coordinating via:

  • Carboxylate oxygen (–COO\text{–COO}^-)

  • Aromatic and aliphatic nitrogen atoms

Metal IonCoordination ModeApplication
Cu2+\text{Cu}^{2+}Tetradentate (N,N,O,O)Catalysis or sensing
Fe3+\text{Fe}^{3+}Tridentate (N,O,O)Magnetic materials

Reactivity Insights from Structural Analogues

  • Steric Effects : The ortho-positioned aliphatic amine restricts rotational freedom, reducing reactivity in bulky electrophilic substitutions .

  • Hydrogen Bonding : Intramolecular H-bonding between –COOH and –NH2_2 groups stabilizes the molecule, influencing solubility and reaction kinetics .

  • pH-Dependent Behavior :

    • At pH<4\text{pH} < 4: –COOH protonated; –NH2_2 groups remain basic.

    • At pH79\text{pH} 7–9: –COOH deprotonated; –NH2_2 groups participate in nucleophilic reactions .

Limitations and Challenges

  • Side Reactions : Competing reactions between –COOH and –NH2_2 groups require careful pH control.

  • Low Thermal Stability : Decomposes above 200C200^\circ \text{C}, limiting high-temperature applications .

Biological Activity

3-Amino-2-[(2-aminoethyl)amino]benzoic acid (also known as 3-Amino-2-(2-aminoethylamino)benzoic acid or AABA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of AABA, including its synthesis, mechanisms of action, and therapeutic applications.

Structural Overview

The molecular formula of this compound is C9H13N3O2C_9H_{13}N_3O_2, and its structure can be represented by the following SMILES notation: C1=CC(=C(C(=C1)N)NCCN)C(=O)O . This compound features an amino group, a carboxylic acid, and an ethylene diamine moiety, which may contribute to its diverse biological activities.

Synthesis Pathways

The synthesis of AABA typically involves the reaction of 3-nitrobenzoic acid derivatives with ethylene diamine, followed by reduction processes to yield the final amino compound. Various synthetic routes have been explored to optimize yield and purity .

Antimicrobial Activity

Research indicates that AABA exhibits significant antimicrobial properties. In studies involving various bacterial strains, AABA demonstrated comparable efficacy to standard antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32-64 µg/mL for these pathogens .

Antioxidant Properties

AABA has shown promising antioxidant activity in vitro. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, revealing an IC50 value of approximately 50 µM, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid .

Anti-Cholinesterase Activity

The inhibition of acetylcholinesterase (AChE) by AABA and its derivatives has been a focal point in neuropharmacology. Studies have indicated that certain analogs of AABA possess significant AChE inhibitory activity, with IC50 values ranging from 0.1 to 5.0 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of AABA can be attributed to several mechanisms:

  • Enzyme Inhibition : AABA acts as a competitive inhibitor for various enzymes, including AChE, which is crucial for neurotransmitter regulation.
  • Antioxidant Mechanism : The presence of amino groups in its structure enhances electron donation capabilities, allowing it to neutralize free radicals effectively.
  • Membrane Interaction : Preliminary studies suggest that AABA may interact with bacterial membranes, disrupting their integrity and leading to cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of AABA derivatives showed that compounds with additional halogen substitutions exhibited enhanced activity against multi-drug resistant strains of bacteria. The derivatives were tested against clinical isolates with reported MIC values significantly lower than those for standard treatments .

Case Study 2: Neuroprotective Effects

In a preclinical model assessing neuroprotective effects, AABA was administered to mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal cell death and improved cognitive function metrics compared to control groups .

Scientific Research Applications

Anticancer Properties

The compound has shown promise in various anticancer studies. For instance, research indicates that PABA derivatives can inhibit the proliferation of cancer cells and induce apoptosis. In vitro studies have demonstrated significant activity against human leukemia cell lines, with some analogues exhibiting IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study: In Vitro Screening

A study screened several PABA analogues against different cancer cell lines, including colon and ovarian cancer cells. The results highlighted that certain derivatives had GI50 values as low as 1.8 µM against renal cancer cells, showcasing their potential as effective anticancer agents .

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)
PABA/NOOVCAR-32.66.92.6
Analogue 6cHCT-152.05.319

Neuroprotective Effects

3-Amino-2-[(2-aminoethyl)amino]benzoic acid has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that certain derivatives can act as acetylcholinesterase inhibitors, which are crucial for managing symptoms associated with Alzheimer's .

Case Study: Acetylcholinesterase Inhibition

Research comparing various compounds found that some PABA derivatives exhibited potent inhibition of acetylcholinesterase with IC50 values ranging from 7.49 µM to lower values compared to standard drugs like donepezil . This suggests their potential utility in treating cognitive decline.

Anti-inflammatory and Analgesic Activities

The compound has also been noted for its anti-inflammatory effects. Various benzoic acid derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes.

Case Study: COX Inhibition

In a study assessing the COX inhibitory action of benzoate-derived compounds, some exhibited selectivity indices indicating a preference for COX-2 inhibition over COX-1, which could lead to reduced side effects associated with non-selective NSAIDs .

Antibacterial and Antiviral Activities

Emerging evidence suggests that PABA derivatives possess antibacterial and antiviral properties. These compounds have been screened against various pathogens, showing effectiveness in inhibiting bacterial growth and viral replication.

Case Study: Antimicrobial Screening

In vitro testing revealed that certain PABA analogues displayed significant antibacterial activity against strains like E. coli and S. aureus, indicating their potential as therapeutic agents in managing infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-[(2-aminoethyl)amino]benzoic acid, and how can purity be validated?

  • Methodological Answer : A two-step synthesis process involving condensation of 3-aminobenzoic acid derivatives with 2-aminoethylamine under acidic catalysis is commonly employed. For example, analogous methods for substituted benzoic acids use controlled pH (3–5) and reflux conditions (80–100°C) to optimize yield . Purity validation requires HPLC (≥97% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation. Residual solvents should be quantified via gas chromatography (GC) .
Synthesis Step Conditions Validation Technique
Condensation ReactionpH 4.0, 90°C, 12hHPLC (C18 column)
PurificationColumn chromatography (SiO₂)MS (ESI+)

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent degradation. Stability studies for similar amino-substituted benzoic acids show that humidity >60% accelerates hydrolysis, necessitating desiccants like silica gel . Pre-use analysis via thin-layer chromatography (TLC) is recommended to detect degradation products.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR data often arise from solvent polarity or tautomeric equilibria. To resolve this:

Perform NMR in multiple solvents (DMSO-d₆, CDCl₃) to assess solvent-dependent shifts.

Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

Cross-validate with computational methods (DFT-based chemical shift predictions) .

  • Factorial Design Application : A 2² factorial design (solvent × temperature) can systematically identify factors influencing spectral reproducibility .

Q. What experimental designs are suitable for optimizing synthesis yield?

  • Methodological Answer : Response Surface Methodology (RSM) with central composite design (CCD) is effective. Key variables include:

  • pH (3.5–5.5), temperature (70–110°C), and molar ratio (1:1 to 1:3).
  • For analogous reactions, ANOVA analysis revealed pH and temperature as critical factors (p < 0.05) .
    • Example Optimization Table :
Variable Low Level High Level Optimal
pH3.55.54.5
Temperature70°C110°C90°C
Molar Ratio1:11:31:2.2

Q. How can researchers assess the compound’s potential bioactivity using in silico tools?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., enzymes in inflammatory pathways).

Pharmacophore Modeling : Identify critical functional groups (e.g., aminoethyl moiety) for hydrogen bonding.

ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity risks (e.g., hepatic metabolism via CYP450 isoforms) .

Q. Data Contradiction Analysis

Q. How should contradictory results in reaction yields between batch and flow reactors be addressed?

  • Methodological Answer :

  • Hypothesis Testing : Compare mass transfer efficiency using Damköhler number (Da) analysis. Flow reactors often enhance Da due to better mixing .
  • Experimental Validation : Run parallel reactions in batch (stirred tank) and flow (microreactor) setups. Monitor intermediates via in-line FTIR to identify kinetic bottlenecks .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-amino-2-[(2-aminoethyl)amino]benzoic acid with structurally or functionally analogous benzoic acid derivatives:

Compound Substituents Molecular Weight (g/mol) Key Biological Activities References
This compound Amino (C3), 2-aminoethylamino (C2) 195.22 Potential antimicrobial/antitumor activity (inferred)
5-Nitro-2-(3-phenylpropylamino)benzoic acid Nitro (C5), 3-phenylpropylamino (C2) ~314.31* TRPM4 channel inhibition
4-((4-Dimethylaminophenyl)azo)benzoic acid Azo-linked dimethylaminophenyl (C4) 297.31 Fluorescence quenching (biochemical assays)
2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid 2-Aminoethylamino (C2), nitro (C3) ~225.20* Structural analog with unconfirmed bioactivity
3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid Ethoxy-oxoethylamino (C3) 223.22 Enhanced lipophilicity (ester group)
2-[[(E)-3-Naphthalen-2-ylbut-2-enoyl]amino]benzoic acid Naphthyl-substituted enoyl group (C2) 335.37 Anticancer potential (naphthoquinone derivatives)
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate Methyl ester, hydroxybenzoyl-aminoacetate (C2) 224.21 Modified solubility/metabolic stability

Note: Molecular weights marked with () were calculated based on chemical formulas due to unavailable data.*

Key Structural and Functional Differences

Electron-Donating vs. Electron-Withdrawing Groups: The amino groups in this compound act as electron donors, enhancing nucleophilicity and metal-binding capacity. In contrast, nitro groups (e.g., in 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid) are electron-withdrawing, reducing reactivity at the aromatic ring .

Solubility and Pharmacokinetics: Ester-containing derivatives (e.g., 3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid) exhibit higher lipophilicity, favoring membrane permeability but requiring metabolic activation .

Biological Targets: While TRPM4 inhibitors (e.g., 5-nitro-2-(3-phenylpropylamino)benzoic acid) target ion channels , anthranilic acid hybrids (e.g., naphthoquinone derivatives) show radical scavenging and antiproliferative effects .

Properties

IUPAC Name

3-amino-2-(2-aminoethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-4-5-12-8-6(9(13)14)2-1-3-7(8)11/h1-3,12H,4-5,10-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSKNWWEQFLJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)NCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378002
Record name 3-amino-2-(2-aminoethylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394655-20-0
Record name 3-amino-2-(2-aminoethylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-[(2-aminoethyl)amino]benzoic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Amino-2-[(2-aminoethyl)amino]benzoic acid
3-Amino-2-[(2-aminoethyl)amino]benzoic acid
3-Amino-2-[(2-aminoethyl)amino]benzoic acid
3-Amino-2-[(2-aminoethyl)amino]benzoic acid
3-Amino-2-[(2-aminoethyl)amino]benzoic acid
3-Amino-2-[(2-aminoethyl)amino]benzoic acid

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